trisodium;5-[[4-chloro-6-(N-ethylanilino)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate
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Overview
Description
Trisodium;5-[[4-chloro-6-(N-ethylanilino)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate is a complex organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is known for its applications in various industries, including textiles, food, and cosmetics, due to its vibrant color and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trisodium;5-[[4-chloro-6-(N-ethylanilino)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate involves multiple steps:
Formation of the Azo Compound: The initial step involves the diazotization of 2-aminobenzenesulfonic acid, followed by coupling with 4-hydroxy-3-naphthalenesulfonic acid to form the azo compound.
Substitution Reaction: The azo compound is then reacted with cyanuric chloride to introduce the triazine ring.
Amination: The final step involves the substitution of the chlorine atoms in the triazine ring with N-ethylaniline under controlled conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch processes. The reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and optimized reaction temperatures and pressures are common to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo group, leading to the formation of various oxidation products.
Reduction: Reduction of the azo group can yield amines, which can further react to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Nucleophiles like amines and thiols are used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted triazines, amines, and other derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a dye for staining and as a reagent in various analytical techniques. Its stability and vibrant color make it suitable for use in spectrophotometric analyses.
Biology
In biological research, it is used as a staining agent for tissues and cells. Its ability to bind to specific biological molecules makes it useful in histological studies.
Medicine
While not commonly used directly in medicine, derivatives of this compound are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry
In the textile industry, it is used for dyeing fabrics due to its excellent colorfastness. It is also used in the food industry as a colorant and in cosmetics for its vibrant hues.
Mechanism of Action
The compound exerts its effects primarily through its ability to bind to specific molecules. In biological systems, it can interact with proteins and nucleic acids, leading to changes in their structure and function. The azo group plays a crucial role in these interactions, allowing the compound to form stable complexes with various biomolecules.
Comparison with Similar Compounds
Similar Compounds
- Trisodium;5-[[4-chloro-6-(N-methylanilino)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate
- Trisodium;5-[[4-chloro-6-(N-propylanilino)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate
Uniqueness
The uniqueness of trisodium;5-[[4-chloro-6-(N-ethylanilino)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate lies in its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the N-ethylanilino group enhances its solubility and stability, making it more suitable for various applications compared to its analogs.
Properties
Molecular Formula |
C27H19ClN7Na3O10S3 |
---|---|
Molecular Weight |
802.1 g/mol |
IUPAC Name |
trisodium;5-[[4-chloro-6-(N-ethylanilino)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C27H22ClN7O10S3.3Na/c1-2-35(16-8-4-3-5-9-16)27-31-25(28)30-26(32-27)29-19-14-17(46(37,38)39)12-15-13-21(48(43,44)45)23(24(36)22(15)19)34-33-18-10-6-7-11-20(18)47(40,41)42;;;/h3-14,36H,2H2,1H3,(H,37,38,39)(H,40,41,42)(H,43,44,45)(H,29,30,31,32);;;/q;3*+1/p-3 |
InChI Key |
QJCOOZSSWORRPC-UHFFFAOYSA-K |
Canonical SMILES |
CCN(C1=CC=CC=C1)C2=NC(=NC(=N2)NC3=C4C(=CC(=C3)S(=O)(=O)[O-])C=C(C(=C4O)N=NC5=CC=CC=C5S(=O)(=O)[O-])S(=O)(=O)[O-])Cl.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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